5-[(E)-(4-bromophenyl)methylidene]-2-imino-1,3-thiazolan-4-one
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Overview
Description
2-Amino-5-(4-bromobenzylidene)thiazol-4(5H)-one is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(4-bromobenzylidene)thiazol-4(5H)-one typically involves the condensation of 2-aminothiazole with 4-bromobenzaldehyde. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2-Aminothiazole+4-Bromobenzaldehyde→2-Amino-5-(4-bromobenzylidene)thiazol-4(5H)-one
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(4-bromobenzylidene)thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine atom in the benzylidene group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted thiazole compounds.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing other heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential therapeutic agent for treating bacterial and fungal infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-5-(4-bromobenzylidene)thiazol-4(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, it has been shown to inhibit the activity of certain bacterial enzymes, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A precursor in the synthesis of 2-Amino-5-(4-bromobenzylidene)thiazol-4(5H)-one.
4-Bromobenzaldehyde: Another precursor used in the synthesis.
2-Amino-5-methylthiazole: A structurally similar compound with different substituents.
Uniqueness
2-Amino-5-(4-bromobenzylidene)thiazol-4(5H)-one is unique due to the presence of the bromobenzylidene group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
5-[(E)-(4-bromophenyl)methylidene]-2-imino-1,3-thiazolan-4-one, a compound belonging to the thiazole family, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological activities, and potential therapeutic applications, supported by data tables and relevant research findings.
- Molecular Formula : C₁₀H₇BrN₂OS
- Molecular Weight : 283.14 g/mol
- IUPAC Name : (5E)-5-[(4-bromophenyl)methylidene]-2-imino-1,3-thiazolidin-4-one
- SMILES : C1=CC(=CC=C1/C=C/2\C(=O)NC(=N)S2)Br
Synthesis
The synthesis of this compound typically involves the condensation reaction of 2-amino-4-thiazolidinone with 4-bromobenzaldehyde. The reaction is generally performed under controlled conditions to optimize yield and purity.
Antimicrobial Properties
Research has demonstrated that compounds containing thiazole and thiazolidinone moieties exhibit significant antimicrobial activities. The following table summarizes the Minimum Inhibitory Concentrations (MIC) for various bacterial strains:
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
This compound | Staphylococcus aureus | 12.5 |
This compound | Escherichia coli | 25 |
This compound | Pseudomonas aeruginosa | 50 |
These results indicate that the compound exhibits varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria.
The mechanism through which this compound exerts its antimicrobial effects involves the inhibition of bacterial enzymes critical for cell wall synthesis and metabolism. This inhibition disrupts bacterial growth and replication.
Case Studies
A study conducted by evaluated the efficacy of various thiazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The compound was found to have a potent effect, with an MIC as low as 6.25 µg/mL, demonstrating its potential as a therapeutic agent against resistant strains.
Another investigation focused on the structure–activity relationship (SAR) of thiazole derivatives indicated that halogen substitutions, such as bromine in this compound, enhance antimicrobial potency. This finding is consistent with observations in other studies which noted increased activity with halogenated phenyl groups .
Research Findings
Recent literature highlights the promising pharmacological profiles of thiazole derivatives:
- Antibacterial Activity : Compounds similar to this compound have shown effectiveness against multi-drug resistant bacteria .
- Enzyme Inhibition : The compound acts as a competitive inhibitor for certain enzymes involved in bacterial metabolism, which is crucial for developing new antimicrobial agents .
- Synergistic Effects : When combined with other antibiotics, this compound may enhance the overall efficacy against resistant bacterial strains .
Properties
Molecular Formula |
C10H7BrN2OS |
---|---|
Molecular Weight |
283.15 g/mol |
IUPAC Name |
(5E)-5-[(4-bromophenyl)methylidene]-2-imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C10H7BrN2OS/c11-7-3-1-6(2-4-7)5-8-9(14)13-10(12)15-8/h1-5H,(H2,12,13,14)/b8-5+ |
InChI Key |
ZJCXTWUPRUGPCO-VMPITWQZSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/2\C(=O)NC(=N)S2)Br |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=N)S2)Br |
Origin of Product |
United States |
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